Enantioselective Activation of CYP1B1 by 11(S)-HETE vs. 11(R)-HETE
In a direct head-to-head comparison using human recombinant CYP1B1, only 11(S)-HETE significantly increased CYP1B1 catalytic activity, an effect not observed with the 11(R)-HETE enantiomer [1]. This stereospecific allosteric activation is a key differentiator, indicating that 11(S)-HETE is the bioactive enantiomer for this pathway.
| Evidence Dimension | CYP1B1 catalytic activity |
|---|---|
| Target Compound Data | Significant increase |
| Comparator Or Baseline | 11(R)-HETE: No significant increase |
| Quantified Difference | Qualitative (presence vs. absence of effect) |
| Conditions | Human recombinant CYP1B1 enzyme assay |
Why This Matters
For researchers investigating CYP1B1-mediated pathways in cardiac hypertrophy or cancer, 11(S)-HETE is the requisite enantiomer for inducing pathway activation, whereas 11(R)-HETE is functionally inert in this specific context.
- [1] Helal, S. A., El-Sherbeni, A. A., & El-Kadi, A. O. S. (2024). 11-Hydroxyeicosatetraenoics induces cellular hypertrophy in an enantioselective manner. Frontiers in Pharmacology, 15, 1438567. View Source
